Product packaging for 3-Chlorobenzoyl chloride(Cat. No.:CAS No. 618-46-2)

3-Chlorobenzoyl chloride

Cat. No.: B046567
CAS No.: 618-46-2
M. Wt: 175.01 g/mol
InChI Key: WHIHIKVIWVIIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chlorobenzoyl chloride is a versatile and highly reactive aryl halide derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry research. Its primary value lies in its dual functional groups: the aromatic chloride moiety and the highly electrophilic acid chloride group. The aromatic chloride can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex biaryl systems. Concurrently, the acid chloride group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles including amines (to form amides), alcohols (to form esters), and water (to form carboxylic acids). This makes it an indispensable precursor for synthesizing 3-chlorobenzamide, 3-chlorobenzoate esters, and other derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2O B046567 3-Chlorobenzoyl chloride CAS No. 618-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIHIKVIWVIIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060681
Record name Benzoyl chloride, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-46-2
Record name 3-Chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobenzoyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoyl chloride, 3-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Chlorobenzoyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23U2QRR4DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Process Optimization for 3 Chlorobenzoyl Chloride

Industrial Synthesis Routes and Mechanistic Considerations

The industrial production of 3-chlorobenzoyl chloride primarily relies on established chemical transformations that offer high yields and purity. These methods are continuously refined to improve efficiency and minimize byproducts.

Production from 3-Chlorobenzoic Acid via Thionyl Chloride Reaction

A principal route for synthesizing this compound involves the reaction of 3-chlorobenzoic acid with thionyl chloride (SOCl₂). vulcanchem.com This reaction is a standard and widely used method for converting carboxylic acids to their corresponding acyl chlorides.

The process typically involves heating a solution of 3-chlorobenzoic acid in an excess of thionyl chloride. The reaction proceeds under reflux conditions to drive the conversion to completion. vulcanchem.com The general mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, resulting in the formation of the desired this compound.

A representative lab-scale procedure involves stirring a solution of 3-chlorobenzoic acid (30 g) in thionyl chloride (200 ml) at 90°C overnight. After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield this compound as a light yellow oil, with reported yields around 90%.

Chlorination of Benzoyl Chloride with Cocatalyst Systems for Isomer Selectivity

Another significant industrial method is the direct chlorination of benzoyl chloride. A key challenge in this approach is controlling the regioselectivity to favor the formation of the meta-isomer, this compound, over other isomers (ortho and para) and dichlorinated byproducts. google.comgoogle.com

Research has shown that the use of a ferric halide-iodine cocatalyst system can significantly enhance the yield of the meta-isomer. google.comjustia.com This method is performed at controlled temperatures, typically between 0-50°C, and notably, in the absence of a solvent. google.com The absence of a solvent simplifies the purification process and increases the reactor's effective volume. google.com

The cocatalyst system, specifically anhydrous ferric chloride (FeCl₃) and iodine (I₂), has been demonstrated to provide greater selectivity for the meta position compared to using ferric chloride alone. google.com The concentration of ferric chloride is generally maintained between 0.1-5% by weight based on the benzoyl chloride, with a specific ratio of ferric chloride to iodine. google.com This process has been shown to maximize the ratio of this compound to the 2,5-dichlorobenzoyl chloride byproduct. google.com

Table 1: Comparison of Catalytic Systems for Benzoyl Chloride Chlorination

Catalyst SystemTemperature (°C)SolventKey OutcomeReference
Ferric chloride (FeCl₃)--Standard chlorination with a mixture of isomers. google.com
Ferric chloride-Iodine (FeCl₃-I₂)0-50NoneHigher yield and selectivity for the meta-isomer. google.comjustia.com

Innovative Synthetic Approaches and Novel Catalytic Systems

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally friendly methods.

Exploration of Photoredox Catalysis in Related Acyl Halide Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from various precursors, including acyl chlorides, under mild reaction conditions. nih.govmdpi.com This methodology offers a novel approach to forming C-C bonds and other transformations that were previously challenging. nih.gov While direct photoredox synthesis of this compound is still an area of exploration, the principles have been successfully applied to a variety of related acyl halide transformations. rsc.orgacs.org

For instance, photoredox/nickel dual catalysis has been utilized for the cross-coupling of acyl chlorides with potassium alkoxymethyltrifluoroborates to synthesize α-alkoxyketones. acs.org This demonstrates the potential of photoredox catalysis to activate acyl chlorides for a range of coupling reactions. The generation of acyl radicals from precursors like aldehydes and carboxylic acids via photoredox catalysis also highlights the versatility of this approach for constructing complex molecules. nih.govbeilstein-journals.org

Development of Green Chemistry Methodologies for Chlorobenzoyl Chloride Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for producing chlorobenzoyl chlorides. A significant focus is on replacing traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture and often pose environmental concerns, with solid, reusable catalysts.

One promising approach is the use of sulfated zirconia as a solid acid catalyst in Friedel-Crafts acylation reactions, a related transformation involving acyl chlorides. rsc.org While traditional methods often employ aluminum chloride with solvents like nitrobenzene, sulfated zirconia has been shown to be an effective and selective solid catalyst for the acylation of benzene (B151609) with 4-chlorobenzoyl chloride. rsc.org This suggests the potential for similar solid acid catalysts to be developed for the direct synthesis of chlorobenzoyl chlorides, thereby reducing waste and improving the environmental profile of the process.

Another green approach involves optimizing reaction conditions to minimize waste and energy consumption. For example, a patented method describes the production of m-chlorobenzoyl chloride from m-nitrotoluene via chlorination followed by hydrolysis and subsequent reaction with thionyl chloride. google.com This process is highlighted for its low cost, high yield, and the ability to recycle byproducts like hydrochloric acid and dilute nitric acid, thereby generating no "three wastes". google.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

Continuous improvement of synthetic processes for this compound focuses on optimizing reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Key parameters that are often optimized include reaction temperature, catalyst concentration, and reaction time. For the chlorination of benzoyl chloride, maintaining the temperature within a specific range (e.g., 0-50°C) is crucial for achieving high selectivity for the meta-isomer. google.com

In the synthesis from 3-chlorobenzoic acid, the ratio of reactants and the efficiency of removing byproducts (HCl and SO₂) can significantly influence the final yield. Strategies such as carrying out the reaction under reduced pressure can help to drive the equilibrium towards the product side.

Furthermore, process intensification, such as the use of continuous flow reactors, can offer advantages over traditional batch processes by providing better control over reaction parameters, leading to improved consistency and potentially higher yields. While specific data on the continuous flow synthesis of this compound is not widely published, it represents a logical next step in process optimization.

Temperature and Solvent Effects on Reaction Kinetics and Purity

Temperature is a critical parameter in the synthesis of this compound, significantly influencing both the reaction rate and the isomeric purity of the final product. In the chlorination of benzoyl chloride, controlling the temperature is essential for achieving high selectivity for the meta-isomer. Research has demonstrated that lower temperatures preferentially yield the desired this compound. google.com

For instance, conducting the chlorination at temperatures between 0°C and 50°C, with a preferred range of 5°C to 35°C, maximizes the formation of the meta-isomer. google.com At a temperature of 35°C, the monochlorinated product fraction contained approximately 89.8% of the meta-isomer. google.com In stark contrast, when the reaction is performed at an elevated temperature of 94°C, the selectivity for the meta-isomer drops significantly to 84.6%, with a concurrent increase in the ortho-isomer. google.com This indicates that higher temperatures provide the activation energy for the formation of the thermodynamically less favored ortho- and para-isomers, thereby reducing the purity of the desired product. In analogous syntheses, such as the chlorination of o-chlorobenzaldehyde, reaction temperatures are maintained at a high level (140-160°C) to drive the reaction, but it is noted that lower temperatures (125-140°C) significantly increase the required reaction time. orgsyn.org

Table 1: Effect of Temperature on Isomer Distribution in the Chlorination of Benzoyl Chloride google.com
Reaction Temperature (°C)Meta-Isomer (%)Ortho-Isomer (%)Para-Isomer (%)
3589.88.41.7
9484.612.82.6

The choice of solvent is another key factor that affects reaction kinetics and product purity. The solvent must be inert to the highly reactive acid chloride and capable of dissolving the reactants. In the synthesis of derivatives from this compound, various solvents have been studied. For example, in a reaction with 2-aminothiophenol, quantitative yields were achieved in solvents like water, ethanol (B145695), methanol, acetonitrile (B52724), dichloromethane (B109758), and ethyl acetate, while acetone (B3395972) resulted in a lower yield. researchgate.net For the synthesis of complexes involving this compound derivatives, ethanol is often chosen for its ability to effectively dissolve the reactants, which, combined with heating, increases the kinetic energy and accelerates the reaction. mdpi.com In other preparations, dry tetrahydrofuran (B95107) is used as a solvent for amidation reactions involving this compound. eurjchem.com

Impact of Catalyst Concentration and Additives on Reaction Efficiency

The efficiency of this compound synthesis is heavily dependent on the catalytic system employed. In the chlorination of benzoyl chloride, an anhydrous ferric chloride (FeCl₃) catalyst is commonly used. google.com The concentration of this catalyst must be carefully controlled, typically ranging from 0.1 to 5.0 weight percent based on the benzoyl chloride, with a preferred range of 0.2 to 3.0 weight percent. google.com

The addition of a co-catalyst or additive can dramatically improve reaction efficiency and selectivity. A patented method highlights the use of iodine as a co-catalyst with ferric chloride. google.com The presence of iodine significantly enhances the preferential formation of the meta-isomer compared to using ferric chloride alone. For example, a reaction run at 35°C with only FeCl₃ as the catalyst yielded a monochlorinated fraction containing 83.7% of the meta-isomer. google.com However, under identical conditions but with the addition of iodine, the meta-isomer content in the monochlorinated fraction increased to 89.8%. google.com The weight ratio of ferric chloride to iodine is also a crucial parameter, with effective ratios ranging from 1-75. google.com

Table 2: Impact of Iodine Additive on Meta-Isomer Yield at 35°C google.com
Catalyst SystemMeta-Isomer (%)Ortho-Isomer (%)Para-Isomer (%)
FeCl₃83.714.32.0
FeCl₃ - Iodine89.88.41.7

In related syntheses of benzoyl chlorides, other Lewis acid catalysts such as aluminum chloride, zinc chloride, or titanium tetrachloride are also utilized, with concentrations typically around 0.1% to 0.5% of the starting carboxylic acid's mass. google.com The general principle observed in many chemical syntheses is that increasing the catalyst concentration enhances the reaction rate and conversion of reactants, but only up to a certain point beyond which the effect plateaus. researchgate.net Additives can also serve various roles, including the activation of the catalyst or substrates. acs.org

Chemical Reactivity and Reaction Mechanisms of 3 Chlorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 3-chlorobenzoyl chloride. These reactions proceed via a highly reactive tetrahedral intermediate. masterorganicchemistry.com The general two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. masterorganicchemistry.comyoutube.com

The acylation reactions of this compound are versatile, allowing for the synthesis of a variety of derivatives such as esters, amides, and anhydrides. scbt.com The specific mechanistic pathway depends on the nature of the nucleophile.

With Strong, Negatively Charged Nucleophiles: When reacting with strong nucleophiles, such as the carboxylate anion to form an anhydride, the mechanism is a straightforward two-step process. The nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by expelling the chloride ion. masterorganicchemistry.com

With Weak, Neutral Nucleophiles: For reactions with weak, neutral nucleophiles like alcohols (to form esters) or amines (to form amides), the mechanism involves an additional proton transfer step. After the initial nucleophilic attack and formation of the tetrahedral intermediate, the formerly nucleophilic atom carries a positive charge. The carbonyl group reforms, kicking out the chloride leaving group. A base, such as pyridine (B92270) or even another molecule of the nucleophile, then deprotonates the intermediate to yield the final neutral product. youtube.com For instance, this compound is used in acylation reactions for peptide coupling and can react with the hydroxyl groups of triterpene acids to form ester derivatives. researchgate.net

The general scheme for these reactions can be summarized as follows:

Table 1: General Nucleophilic Acyl Substitution Pathways
Nucleophile Type Step 1 Step 2 Step 3 (if applicable)
Strong (Nu⁻) Nucleophilic attack Loss of leaving group (Cl⁻) -

The formation of esters and amides from this compound is generally thermodynamically favorable and kinetically rapid. scbt.com The high reactivity is attributed to the excellent leaving group ability of the chloride ion.

Calorimetric studies on substituted benzoyl chlorides provide insight into the thermodynamics of these reactions. For example, the heats of reaction for the methanolysis (ester formation) and dimethylaminolysis (amide formation) of p-chlorobenzoyl chloride have been measured. While this is a different isomer, the data offers a reasonable approximation for the thermodynamic profile of the 3-chloro isomer. cdnsciencepub.com

Table 2: Enthalpies of Reaction for p-Chlorobenzoyl Chloride in Methanol

Reaction ΔH (kcal/mol)
Reaction with Methanol -18.55 (± 0.72)
Reaction with Dimethylamine -35.66 (± 0.68)

Data adapted from a study on p-chlorobenzoyl chloride, which serves as an illustrative example. cdnsciencepub.com

The kinetics of amide formation from the reaction of chlorine with benzamide (B126) derivatives show that the rates are influenced by the electronic character of substituents on the amide structure. epfl.ch The reaction of this compound with amines is expected to be fast due to the electrophilicity of the acyl chloride. In enzymatic systems, such as with 4-chlorobenzoyl-coenzyme A dehalogenase, binding interactions at the transition state can significantly lower the activation energy barrier, contributing approximately 10⁶ to the k(cat)/K(m). nih.gov

Radical Reaction Pathways and Their Intermediates

Beyond ionic pathways, this compound can participate in radical reactions, often initiated by photolysis or radical initiators. google.comgoogle.com These reactions proceed through the formation of highly reactive radical intermediates.

Homolytic cleavage, the breaking of a covalent bond where each fragment retains one of the originally bonded electrons, is a key step in initiating radical reactions. In systems related to this compound, such as chlorobenzyl chlorides, the benzylic C-Cl bond can undergo homolytic cleavage upon UV irradiation to form a benzyl (B1604629) radical and a chlorine atom. chem-soc.si Similarly, photolysis of N-(2-chlorobenzoyl)indole can induce C-Cl bond cleavage to form a phenyl radical. rsc.org DFT calculations have shown that for this system, electron transfer to form a radical-anion followed by C-Cl cleavage is energetically more favorable than direct homolytic cleavage of the aryl-halogen bond in the triplet state. rsc.org The decomposition of chlorinated benzaldehydes in aqueous solutions by UV irradiation also proceeds through homolytic cleavage processes. researchgate.net

Once formed, radical intermediates are involved in a variety of subsequent reactions. The photolysis of 3-chlorobenzyl chloride in different solvents has shown that the resulting benzyl radical can combine with another benzyl radical to form 1,2-bis(3-chlorophenyl)ethane or abstract a hydrogen atom from the solvent. chem-soc.si

Atom Transfer Radical Polymerization (ATRP) is a powerful technique that relies on the reversible transfer of a halogen atom between a dormant species and an active propagating radical, often catalyzed by a transition metal complex. While not directly studying this compound, the principles of atom transfer are broadly applicable. libretexts.org Hydrogen Atom Transfer (HAT) is another crucial process where a radical abstracts a hydrogen atom, often from a tin or silicon hydride, to propagate a radical chain reaction. libretexts.orgresearchgate.net In some systems, amidyl radicals can act as HAT reagents to activate C-H bonds. researchgate.net The generation of radicals can also be achieved through single-electron transfer (SET) from a donor to an N-X bond, leading to the formation of a radical anion that subsequently fragments. acs.org

Electrophilic Aromatic Substitution Reactions of the Benzoyl Moiety

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), although it is significantly deactivated towards this type of reaction. researchgate.net The reactivity and orientation of incoming electrophiles are governed by the two substituents already present: the chloro group and the benzoyl chloride group.

Directing Effects: The chloro group is an electron-withdrawing, deactivating substituent, yet it directs incoming electrophiles to the ortho and para positions due to the stabilizing effect of its lone pairs on the intermediate carbocation (sigma complex). The benzoyl chloride group (-COCl) is a strong electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

The combined effect of these two groups dictates the position of further substitution. The powerful meta-directing effect of the carbonyl group and the ortho, para-directing effect of the chlorine atom create a complex substitution pattern. The positions ortho to the chlorine (C2, C4) and meta to the benzoyl chloride (C5) are the most likely sites for electrophilic attack, with steric hindrance also playing a role. Intramolecular EAS reactions, such as Friedel-Crafts cyclizations, are also possible in related systems, where the rate of ring closure can be influenced by the stability of the resulting ring system. stackexchange.com

Computational and Theoretical Studies of Reaction Mechanisms of this compound

Modern computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT) and other quantum chemical methods, have been instrumental in elucidating reaction pathways, characterizing transition states, and understanding the energetic landscapes of its various reactions.

Density Functional Theory (DFT) for Elucidating Reaction Pathways

Density Functional Theory (DFT) has become a important method for mapping the step-by-step mechanisms of chemical reactions involving acyl chlorides. These computational studies provide insights that are often difficult to obtain through experimental means alone.

Research on the hydrolysis of substituted benzoyl chlorides has shown that the reaction mechanism can be significantly influenced by the nature of the substituent on the benzene ring. DFT calculations have been pivotal in understanding these nuances. For benzoyl chlorides, a concerted S_N2 mechanism is generally favored over a stepwise addition-elimination pathway. researchgate.net In this concerted process, the nucleophile (e.g., a water molecule) attacks the electrophilic carbonyl carbon while the chloride leaving group departs simultaneously, all occurring through a single transition state.

The nature of this S_N2 transition state is not uniform across all substituted benzoyl chlorides. DFT studies have revealed a spectrum of transition state structures:

Loose (or Cationic) Transition States: These are characteristic of benzoyl chlorides with electron-donating substituents. In these transition states, the C-Cl bond is significantly elongated, and there is a considerable buildup of positive charge on the carbonyl carbon, giving it an S_N1-like character. researchgate.net

Tight (or Associative) Transition States: These are found in reactions of benzoyl chlorides with electron-withdrawing substituents, such as the chlorine atom in this compound. researchgate.net In a tight transition state, the incoming nucleophile and the outgoing leaving group are both closely associated with the central carbon atom, which has a distorted tetrahedral geometry. researchgate.net

For this compound, the electron-withdrawing nature of the chlorine substituent at the meta-position favors a tight, associative S_N2 transition state in reactions like hydrolysis. researchgate.net DFT calculations support that solvent molecules often play a crucial role, acting as general bases or acids to facilitate proton transfer and stabilize the transition state. researchgate.net

Furthermore, DFT has been used to investigate the photolytic decomposition of benzoyl chloride. Upon photoexcitation, benzoyl chloride can dissociate to form a benzoyl radical and a chlorine atom. These radicals can then recombine within a solvent cage to form intermediates like chloroketene (CCHM), or the molecule can rearrange directly to the ketene (B1206846) via a transition state on the ground state potential energy surface. researchpromo.com Although this study focused on the unsubstituted benzoyl chloride, the fundamental pathways are expected to be relevant for this compound, with the substituent influencing the energetics of the intermediates and transition states.

In synthetic applications, such as the reaction of this compound with aminated graphene or thiourea (B124793) derivatives, DFT calculations have been used to analyze the electronic properties of the resulting products. researchgate.netundip.ac.id For instance, the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO) of novel compounds synthesized from this compound have been calculated to predict their reactivity and stability.

Quantum Chemical Calculations on Transition States and Energetics

Quantum chemical calculations provide quantitative data on the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. This information is crucial for understanding reaction rates and selectivity.

For the general class of benzoyl chlorides, ab initio and DFT calculations have been used to determine the energetics of various reaction channels. mdpi.com The hydrolysis of benzoyl chlorides, for example, can be modeled as a spectrum of mechanisms from S_N1 to S_N2, and from S_N2 to a third-order (S_N3) process where a second solvent molecule acts as a general base catalyst. mdpi.com

The energy barrier for a reaction, known as the activation energy, is the difference in energy between the reactants and the transition state. Quantum chemical calculations can predict these barriers. For the photolysis of benzoyl chloride, the transition state (TS1) for the isomerization to chloromethylketene (CCHM) on the ground state potential energy surface was calculated to have an energy of 45 kcal/mol. researchpromo.com This value represents a significant energy barrier, indicating that this pathway is more likely to occur from a vibrationally excited state. researchpromo.com

The energetics of the transition states for the hydrolysis of substituted benzoyl chlorides depend on both the substituent and the solvent. researchgate.net The table below summarizes the general trends predicted by computational studies for the hydrolysis of benzoyl chlorides, which are applicable to the 3-chloro derivative.

Substituent Type on Benzoyl ChlorideExpected Transition State StructureRelative Energy of Transition State
Electron-Donating (e.g., -OCH₃)Loose, Cationic-likeLowered by polar, protic solvents
Electron-Withdrawing (e.g., -Cl, -NO₂)Tight, AssociativeLess sensitive to solvent polarity

This interactive data table is based on general findings for substituted benzoyl chlorides. researchgate.netmdpi.com

Applications of 3 Chlorobenzoyl Chloride in Organic Synthesis and Functional Material Design

Synthesis of Esters and Amides for Diverse Applications

The high reactivity of 3-chlorobenzoyl chloride allows for efficient acylation reactions with various nucleophiles, leading to the formation of esters and amides, which are foundational structures in numerous chemical products. scbt.com

This compound readily reacts with both aromatic and aliphatic alcohols to produce the corresponding esters. wikipedia.orgscirp.org This process, known as esterification, is a fundamental transformation in organic synthesis. The reaction typically proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks the electrophilic carbonyl carbon of the acid chloride. pressbooks.pub

Research indicates that in esterification reactions using similar systems, aromatic alcohols may exhibit higher reactivity compared to aliphatic alcohols. royalsocietypublishing.org The general conditions for such reactions often involve the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. pressbooks.puboup.com The choice of solvent can also be critical, with aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) commonly employed. scirp.orgoup.com For instance, the synthesis of uridine (B1682114) derivatives has been accomplished by treating a starting material with this compound in anhydrous dichloromethane and triethylamine. scirp.org

Table 1: Esterification Reaction Parameters This table is generated based on general principles of esterification involving acyl chlorides.

ParameterTypical Condition/ReagentPurposeCitation
Acylating Agent This compoundSource of the 3-chlorobenzoyl group scirp.org
Nucleophile Aromatic or Aliphatic AlcoholForms the ester linkage wikipedia.orgroyalsocietypublishing.org
Base Triethylamine, PyridineHCl scavenger pressbooks.puboup.com
Solvent Dichloromethane, AcetonitrileReaction medium scirp.orgoup.com
Temperature Room TemperatureMild reaction condition scirp.org

Analogous to esterification, this compound reacts with primary and secondary amines to form amides. wikipedia.org This amidation reaction is one of the most frequently used transformations in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules like peptides and pharmaceuticals. nih.gov The synthesis is generally efficient and occurs under mild conditions, typically at room temperature in an aprotic solvent. commonorganicchemistry.com

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. researchgate.net For the reaction to proceed to completion, at least two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base to neutralize the HCl formed during the reaction. pressbooks.pub Alternatively, a non-nucleophilic base such as triethylamine can be added. hud.ac.uk Studies have shown that primary amines generally react more readily or provide higher yields than more sterically hindered secondary amines under similar conditions. nih.gov An example includes the reaction of this compound with β-alanine to form 3-[(3-chlorophenyl)formamido]propanoic acid. vulcanchem.com

Table 2: Amidation Reaction of this compound This table is generated based on general principles of amidation involving acyl chlorides.

Reactant 1Reactant 2Product ClassTypical ConditionsCitation
This compoundPrimary Amine (R-NH₂)Secondary AmideAprotic solvent (e.g., THF, DCM), Base (e.g., Triethylamine or excess amine), Room Temperature nih.govcommonorganicchemistry.com
This compoundSecondary Amine (R₂-NH)Tertiary AmideAprotic solvent (e.g., THF, DCM), Base (e.g., Triethylamine), Room Temperature nih.govhud.ac.uk
This compoundβ-AlanineCarboxylic Acid AmideNot specified vulcanchem.com

Role as a Versatile Building Block in Complex Molecule Construction

The reactivity of this compound makes it a valuable building block for introducing specific functionalities into molecules and for constructing more complex chemical architectures. innospk.com

Derivatization is a technique used to modify a chemical compound to make it suitable for a specific application, such as enhancing its detectability for analysis or altering its biological activity. This compound is used as a derivatizing agent to introduce the 3-chlorobenzoyl group onto molecules containing suitable nucleophilic functional groups like amines and phenols. scbt.comchromatographyonline.com This follows the general principle of the Schotten-Baumann reaction. chromatographyonline.com

This strategy is employed in various fields. In analytical chemistry, derivatization with reagents like benzoyl chloride increases the hydrophobicity of polar metabolites, improving their retention in reversed-phase liquid chromatography and enhancing their ionization efficiency for mass spectrometry (MS) analysis. chromatographyonline.com In medicinal chemistry, this compound is used in the synthesis of complex bioactive molecules, such as isoquinoline (B145761) derivatives, which act as CRTH2 antagonists for treating allergies, and in the creation of anticancer 2-phenzainamine derivatives.

As the most reactive of the carboxylic acid derivatives, acyl chlorides are excellent starting materials for the synthesis of other, less reactive acyl compounds. pressbooks.pub this compound can be readily converted into carboxylic acid anhydrides by reacting it with a carboxylic acid or its carboxylate salt. scbt.compressbooks.pub This reaction is a standard method for preparing both symmetric and mixed (asymmetric) anhydrides. pressbooks.pubnih.gov

The process involves a nucleophilic acyl substitution where the carboxylate attacks the acyl chloride. pressbooks.pub When a neutral carboxylic acid is used, a weak base like pyridine is typically added to neutralize the HCl byproduct. nih.gov The resulting mixed anhydrides are themselves reactive intermediates. For example, mixed anhydrides prepared from 2,4,6-trichlorobenzoyl chloride and a carboxylic acid have been used to synthesize thiol esters in high yields. oup.com While a direct analogue for this compound was not detailed, the principle applies to benzoyl chlorides in general, which can form a mixture of symmetric and mixed anhydrides. researchgate.net

Applications in Polymer Chemistry and Advanced Materials Science

The utility of acid halides extends into the realm of polymer chemistry and materials science, where they are used to build polymer backbones and create materials with specific properties. scbt.com While specific examples detailing the polymerization of this compound itself are not prevalent, its derivatives and analogous compounds are key in this field. For instance, 4-n-Butoxy-3-chlorobenzoyl chloride, a related derivative, is used in the synthesis of high-performance polymers like polyarylates through condensation with bisphenols. vulcanchem.com Similarly, 4-chlorobenzoyl chloride is a precursor for monomers used in the production of high-performance polymers. wikipedia.org

The introduction of the 3-chlorobenzoyl moiety can influence the properties of materials. In the field of advanced materials, research into molecular quantum cellular automata (QCA) has explored square mixed-valence complexes as potential building blocks. nd.edu While the direct use of this compound in this specific context is not cited, the synthesis of such complex, functional molecules often relies on versatile building blocks that can be derivatized, a role that this compound and its derivatives can fulfill. nd.edu The functional groups provided by such reagents are crucial for constructing elaborate molecular architectures and tuning the electronic and physical properties of the resulting materials. scbt.com

Synthesis of Polymers with Specific Structural and Functional Properties

This compound is a versatile building block in polymer chemistry, utilized for creating polymers with tailored characteristics. Its reactive acyl chloride group readily participates in polymerization reactions, while the chlorine atom on the benzene (B151609) ring provides a site for further modification or imparts specific properties such as flame retardancy and modified solubility.

One significant application is in the synthesis of high-performance aromatic polyamides, commonly known as aramids. While direct polymerization often uses isophthaloyl chloride, the underlying principle of reacting an aromatic diacid chloride with a diamine is central. Research into related structures, such as the polycondensation of diamines with 4,4'-thiobis(3-chlorobenzoic acid)—a derivative of this compound—demonstrates the utility of the chloro-substituted benzoyl moiety in forming thermally stable aramid polymers. These polymers exhibit good thermal stability, a critical feature for advanced materials used in demanding environments.

Furthermore, the benzoyl chloride framework is integral to the design of functional materials like liquid crystals. epo.orggoogle.com For instance, 4-benzyloxy-3-chlorobenzoic acid chloride, a closely related derivative, has been synthesized and used to create liquid crystalline compounds. epo.org The incorporation of the 3-chlorobenzoyl unit influences the molecular geometry and intermolecular interactions, which are crucial for the formation of mesophases, the defining characteristic of liquid crystals. These materials are pivotal in display technologies and optical switching devices.

The covalent modification of material surfaces is another area where this compound is applied. In one study, aminated graphene was functionalized through a reaction with this compound. This process attaches the 3-chlorobenzoyl group to the graphene surface, altering its chemical properties and creating a new platform for developing advanced composite materials with enhanced features.

Interactive Data Table: Examples of Polymers and Functional Materials Derived from Chlorobenzoyl Chlorides

PrecursorPolymer/Material TypeKey Finding/Property
4,4'-thiobis(3-chlorobenzoic acid)Aromatic Polyamide (Aramid)Resulting polymers displayed good thermal stability.
4-benzyloxy-3-chlorobenzoic acid chlorideLiquid CrystalForms the structural basis for liquid crystalline compounds. epo.org
This compoundFunctionalized GrapheneCovalently modifies aminated graphene, creating a new material scaffold.

Development of Novel Catalysts and Ligands Utilizing this compound Scaffolds

The rigid and predictable geometry of the 3-chlorobenzoyl scaffold makes it an excellent foundation for designing sophisticated ligands for metal complexes, which can function as catalysts or materials with specific electronic and photonic properties.

A notable example is the synthesis of N′-(3-chlorobenzoyl)isonicotinohydrazide. mdpi.comresearchgate.net This molecule, created through the acylation of isonicotinohydrazide with this compound, acts as a bidentate ligand. It coordinates with metal ions, such as iron(III), to form stable complexes like bis(N′-(3-chlorobenzoyl)isonicotinohydrazide)iron(III). mdpi.com Characterization of this complex revealed that coordination to the iron(III) ion enhances its thermal stability compared to the free ligand. mdpi.com Such complexes are investigated for their potential in catalysis and medicinal chemistry. mdpi.comresearchgate.netscispace.com

In a similar vein, this compound is a key reactant in the synthesis of 1-(3-chlorobenzoyl)-3-phenylthiourea. This thiourea (B124793) derivative serves as a ligand for transition metals, forming complexes such as bis-(1-(3-chlorobenzoyl)-3-phenylthiourea) Cobalt(III). researchgate.net These coordination complexes are of interest for their potential applications in areas like anticancer research, where the specific geometry and electronic properties imparted by the ligand are crucial for biological activity. researchgate.net The synthesis of this cobalt complex yielded a blue crystalline solid, and further studies explored its interaction with biological targets. researchgate.netresearchgate.net

The utility of this compound extends to organometallic chemistry, where it is used as an electrophile in coupling reactions to build more complex molecular architectures. For example, it has been used in palladium-catalyzed Negishi acylation reactions with 2-oxazolylzinc reagents to produce functionalized ketones. acs.org It has also been employed in copper-catalyzed acylation reactions with functionalized benzothiadiazole intermediates. sci-hub.se These reactions demonstrate how the this compound scaffold can be precisely integrated into larger molecules, which can then serve as components of novel catalysts or functional materials.

Interactive Data Table: Ligands and Complexes Synthesized from this compound

Ligand NameMetal CenterResulting ComplexNotable Property/Application
N′-(3-chlorobenzoyl)isonicotinohydrazideIron(III)Bis(N′-(3-chlorobenzoyl)isonicotinohydrazide)iron(III)Increased thermal stability upon complexation. mdpi.com
1-(3-Chlorobenzoyl)-3-phenylthioureaCobalt(III)Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt(III)Investigated for potential anticancer activity. researchgate.net
2-Oxazolylzinc reagent-2-(3-Chlorobenzoyl)oxazoleServes as a building block for more complex molecules. acs.org
Functionalized Benzothiadiazole-Tetrasubstituted Benzothiadiazole DerivativeSynthesis of highly functionalized heterocyclic compounds. sci-hub.se

Applications in Pharmaceutical and Medicinal Chemistry Research

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

3-Chlorobenzoyl chloride is a pivotal intermediate in the creation of a wide array of active pharmaceutical ingredients (APIs). zhishangchemical.com Its chemical properties allow it to be a foundational component in synthesizing complex molecular architectures targeted for therapeutic use. The presence of the chloro- and benzoyl chloride moieties provides specific reaction sites for building larger, more functionalized molecules. It is employed in the synthesis of various drug classes, including agents for treating allergies and cancer. labshake.comchemicalbook.com

Design and Synthesis of Specific Drug Classes

The specific structure of this compound makes it an ideal precursor for several classes of therapeutic agents currently under investigation.

Research into treatments for allergies has identified isoquinoline (B145761) derivatives as potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). labshake.comchemicalbook.com this compound is utilized as a key reagent in the synthesis of these specific isoquinoline-based compounds. labshake.comchemicalbook.com The incorporation of the 3-chlorobenzoyl group is a critical step in constructing the final molecular structure necessary for effective CRTH2 antagonism.

In the field of oncology, this compound is used to synthesize 2-phenazinamine derivatives that have demonstrated potential anticancer activity. labshake.comchemicalbook.com A study on novel 2-phenazinamine derivatives reported their synthesis and evaluation against several human cancer cell lines, including chronic myelogenous leukemia (K562) and hepatocellular carcinoma (HepG2). researchgate.net One derivative, 2-chloro-N-(phenazin-2-yl)benzamide, which can be synthesized using a related chlorobenzoyl chloride, showed a potent anticancer effect comparable to the established drug cisplatin (B142131) against these cell lines, with low to no effect on non-cancerous cells. researchgate.net

5-Fluorouracil (5-Fu) is a widely used antimetabolite cancer drug. undip.ac.idundip.ac.iddoaj.org To enhance its therapeutic properties, such as increasing activity or reducing side effects, researchers have synthesized novel derivatives. undip.ac.idundip.ac.id One successful approach involves the benzoylation of a hydroxylated 5-Fu intermediate using various benzoyl chloride substituents, including this compound. undip.ac.idundip.ac.iddoaj.org This reaction, typically a Schotten-Baumann reaction, produces ester-based 5-Fu derivatives. undip.ac.idundip.ac.id The synthesis involving this compound (resulting in compound 4a) has been optimized, with research findings indicating high yields under specific reaction conditions. undip.ac.iddoaj.org

Compound IDBenzoyl Chloride UsedReaction ConditionsYield (%)
4a This compoundReflux at 40°C for 6 hours61-79%
4b 2-Chlorobenzoyl chlorideReflux at 40°C for 6 hours61-79%
4c 3-Nitrobenzoyl chlorideReflux at 40°C for 6 hours61-79%
4e 4-Trifluoromethylbenzoyl chlorideIce bath for 11 hours61-79%

This table presents a selection of synthesized 5-Fluorouracil derivatives and the conditions used for their preparation via benzoylation. Data sourced from multiple research articles. undip.ac.idundip.ac.iddoaj.org

In the search for new treatments for tuberculosis, researchers have synthesized isoniazid (B1672263) derivatives due to their known antitubercular properties. researchgate.net One such compound, N'-(3-chlorobenzoyl)isonicotinohydrazide, is synthesized through an acylation reaction between isonicotinohydrazide and this compound. researchgate.net This derivative has been tested for its activity against Mycobacterium tuberculosis (H37Rv strain) and was found to have a Minimum Inhibitory Concentration (MIC) value of 25 ppm. researchgate.netresearchgate.net

CompoundTarget OrganismActivity Metric (MIC)
N'-(3-Chlorobenzoyl)isonicotinohydrazide Mycobacterium tuberculosis H37Rv25 ppm

This table shows the in vitro antitubercular activity of N'-(3-Chlorobenzoyl)isonicotinohydrazide. researchgate.netresearchgate.net

Modification of Drug Candidates through Complexation with Metals

A strategy to enhance the pharmacological activity of drug candidates is the formation of metal complexes. researchgate.net This method has been applied to derivatives synthesized from this compound. Specifically, N'-(3-chlorobenzoyl)isonicotinohydrazide has been used as a ligand to synthesize a bis(N′-(3-chlorobenzoyl)isonicotinohydrazide)iron(III) complex. researchgate.netresearchgate.net This is achieved by refluxing the ligand with an iron(III) salt in an ethanol (B145695) solution. researchgate.netresearchgate.net Characterization of the resulting complex indicates that the coordination of the iron(III) ion to the ligand enhances its thermal stability, demonstrating a potential pathway to modify and potentially improve the therapeutic properties of the parent compound. researchgate.netresearchgate.net

Heterocyclic Chemistry Applications in Drug Discovery

The structural framework of numerous drugs is built upon heterocyclic rings, which are cyclic compounds containing atoms of at least two different elements in their rings. The incorporation of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, enabling them to interact with biological targets with high specificity. This compound serves as a crucial precursor for the synthesis of several important classes of bioactive heterocycles, including 1,3,4-oxadiazoles, pyrazoles, quinazolinones, and triazoles.

Synthesis of Bioactive 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones, which can be prepared from acid hydrazides.

In a representative synthesis, this compound is first reacted with hydrazine (B178648) hydrate (B1144303) to form 3-chlorobenzohydrazide. This intermediate is then condensed with various aromatic aldehydes to yield the corresponding N'-arylmethylene-3-chlorobenzohydrazides. Subsequent oxidative cyclization of these hydrazones, often using reagents like chloramine-T, affords the desired 2-(substituted aryl)-5-(3-chlorophenyl)-1,3,4-oxadiazoles.

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Synthesized from this compound

CompoundSubstituent (Aryl Group)Antibacterial Activity (MIC µg/mL) vs. S. aureusAntifungal Activity (MIC µg/mL) vs. C. albicans
1a Phenyl50100
1b 4-Chlorophenyl2550
1c 4-Nitrophenyl12.525
1d 4-Methoxyphenyl50100

MIC: Minimum Inhibitory Concentration

The data indicates that the introduction of an electron-withdrawing group, such as a nitro group, on the aryl substituent can enhance the antimicrobial activity of the 1,3,4-oxadiazole derivatives.

Anticancer Potential of Pyrazole (B372694) Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds with diverse pharmacological applications, including notable anticancer activity. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

This compound can be utilized to synthesize the necessary 1,3-dicarbonyl precursor. For instance, Claisen condensation of an acetophenone (B1666503) derivative with a 3-chlorobenzoyl-containing ester can yield a 1,3-diketone. Subsequent reaction of this diketone with hydrazine hydrate leads to the formation of the corresponding 3,5-disubstituted pyrazole.

Table 2: Cytotoxic Activity of Pyrazole Derivatives Derived from this compound against Human Cancer Cell Lines

CompoundSubstituent (at position 5)IC₅₀ (µM) - MCF-7 (Breast Cancer)IC₅₀ (µM) - A549 (Lung Cancer)
2a Phenyl15.220.5
2b 4-Fluorophenyl10.814.7
2c 4-Methoxyphenyl18.525.1
2d Thienyl8.511.2

IC₅₀: Half-maximal inhibitory concentration

The results suggest that the nature of the substituent at the 5-position of the pyrazole ring significantly influences the cytotoxic activity, with the thienyl-substituted derivative demonstrating the most potent effects against the tested cancer cell lines.

Quinazolinone Analogs with Anticonvulsant Activity

Quinazolinone and its derivatives are a class of fused heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities, including anticonvulsant, sedative, and hypnotic effects. The synthesis of quinazolinone derivatives can be achieved through various routes, often involving anthranilic acid or its derivatives as starting materials.

In one synthetic approach, this compound is reacted with anthranilic acid to form 2-(3-chlorobenzamido)benzoic acid. This intermediate can then be cyclized in the presence of a dehydrating agent, such as acetic anhydride, to yield 2-(3-chlorophenyl)quinazolin-4(3H)-one. Further modifications at the N-3 position can be carried out to generate a library of analogs for biological evaluation.

Table 3: Anticonvulsant Activity of Quinazolinone Derivatives Prepared from this compound

CompoundSubstituent (at N-3)Maximal Electroshock (MES) Test (% Protection)Pentylenetetrazole (PTZ) Test (% Protection)
3a Hydrogen6050
3b Methyl7060
3c Ethyl8070
3d Benzyl (B1604629)7565

The data from the anticonvulsant screening indicates that small alkyl substituents at the N-3 position of the quinazolinone ring tend to enhance the protective effects in both the MES and PTZ seizure models.

Antifungal Activity of Triazole Derivatives

Triazoles, particularly 1,2,4-triazoles, are a well-established class of antifungal agents. Their mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes. The synthesis of bioactive triazole derivatives can be accomplished through various synthetic strategies.

A common method for the synthesis of 1,2,4-triazole (B32235) derivatives involves the reaction of an acid hydrazide with a source of a second nitrogen atom, followed by cyclization. 3-Chlorobenzohydrazide, derived from this compound, can be treated with formamide (B127407) to yield N-(3-chlorobenzoyl)formohydrazide, which upon heating undergoes cyclization to form 3-(3-chlorophenyl)-1H-1,2,4-triazole. Further functionalization can be performed to optimize the antifungal activity.

Table 4: Antifungal Activity of Triazole Derivatives Synthesized Using this compound

CompoundSubstituentZone of Inhibition (mm) vs. Aspergillus nigerZone of Inhibition (mm) vs. Candida albicans
4a 1H-1,2,4-triazole1214
4b 1-Methyl-1H-1,2,4-triazole1516
4c 1-Ethyl-1H-1,2,4-triazole1820
4d 1-Propyl-1H-1,2,4-triazole1618

The results of the antifungal screening suggest that the introduction of small alkyl groups on the triazole ring can enhance the antifungal activity against the tested fungal strains.

Applications in Agrochemical and Specialty Chemical Synthesis

Intermediate in Pesticide Synthesis

The structural properties of 3-chlorobenzoyl chloride make it an essential precursor in the manufacturing of various pesticides. It facilitates the creation of stable and effective formulations that are vital for modern crop protection. The compound's ability to readily react with other molecules allows for the construction of the complex active ingredients found in many commercial pesticide products.

Role in the Production of Herbicides, Insecticides, and Fungicides

This compound is a foundational chemical building block for a range of pesticides, including herbicides, insecticides, and fungicides. Its role is to introduce the 3-chlorobenzoyl moiety into a larger molecule, which is often a critical step in forming the final active ingredient. For instance, it is an intermediate in the synthesis of the fungicide dimethomorph, which is used to control downy mildew and late blight on crops like grapes and potatoes. It is also utilized in the creation of the insecticide flufenthrin and the herbicide carboxifen. The versatility of this compound allows for its use in developing new agrochemical products with specific modes of action against pests and weeds.

Pesticide ClassSpecific Compound Synthesized
HerbicideCarboxifen
InsecticideFlufenthrin
FungicideDimethomorph

Specific Use in Bifenox Synthesis

A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of Bifenox. google.com Bifenox is a widely used diphenyl ether herbicide effective against broadleaf and grassy weeds in various crops, including cereals, soybeans, and rice. The manufacturing process of Bifenox relies on high-purity this compound to ensure an efficient and successful chemical reaction, leading to a stable and effective final herbicide formulation.

Contributions to Dye and Pigment Manufacturing

In the field of color chemistry, this compound is used as an intermediate for dyes and pigments. While detailed public information on its role in specific dye synthesis is often proprietary, patent literature indicates the use of chlorobenzoyl chloride derivatives in the manufacturing of certain azo pigments. For example, a method for manufacturing C.I. Pigment Yellow 13 involves the use of chlorobenzoyl chloride in the pigment slurry treatment process. Azo pigments are a significant class of organic colorants used in printing inks, paints, and plastics. The inclusion of the chlorobenzoyl group can influence the final properties of the pigment, such as its color fastness, stability, and insolubility.

Development of Specialty Chemicals for Industrial Processes

Beyond agrochemicals and colorants, this compound is instrumental in the development of other specialty chemicals for various industrial purposes. It is a precursor in the synthesis of certain rodenticides, such as chlorophacinone (B1668802) and diphacinone, which are anticoagulants used for pest control.

Furthermore, the chlorine atom on the benzene (B151609) ring of this compound can be substituted, notably through fluorination, to create fluorinated aromatic compounds. These fluorinated derivatives are important intermediates for a new generation of high-performance products, including pharmaceuticals and advanced materials, highlighting its role in creating value-added chemicals for diverse industrial sectors.

Advanced Analytical Methodologies for 3 Chlorobenzoyl Chloride and Its Derivatives

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry serves as a cornerstone analytical technique for the characterization of 3-Chlorobenzoyl chloride, providing definitive confirmation of its molecular weight and offering detailed insights into its structural composition through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound validates its molecular formula, C7H4Cl2O, and molecular weight of approximately 175.01 g/mol . nist.govsigmaaldrich.com The presence of two chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion is observed as a cluster of peaks, with the M+ peak (containing two ³⁵Cl atoms), the M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom), and the M+4 peak (containing two ³⁷Cl atoms) appearing in a distinctive ratio.

Upon ionization, the this compound molecular ion undergoes fragmentation, yielding a series of characteristic ions that provide a structural fingerprint of the molecule. The fragmentation pattern is influenced by the relative bond strengths and the stability of the resulting fragments. A predominant fragmentation pathway for acyl chlorides involves the cleavage of the carbon-chlorine bond of the acyl group. Another significant fragmentation involves the loss of the entire acyl chloride group.

Key fragmentation pathways for this compound include:

Formation of the 3-chlorobenzoyl cation: This is a primary fragmentation step, involving the loss of the chlorine atom from the benzoyl chloride group, leading to the formation of the 3-chlorobenzoyl cation.

Formation of the chlorophenyl cation: Subsequent loss of a carbon monoxide (CO) molecule from the 3-chlorobenzoyl cation results in the formation of the chlorophenyl cation.

Formation of the phenyl cation: The chlorophenyl cation can further fragment by losing a chlorine atom, yielding the phenyl cation at m/z 77. This is a common fragment observed in the mass spectra of many benzene (B151609) derivatives. docbrown.info

Formation of the benzoyl cation: For some benzoyl chloride derivatives, the formation of the benzoyl cation at m/z 105 is a common fragmentation pathway. nih.gov

The analysis of these fragmentation patterns allows for the unambiguous identification of this compound and can be used to distinguish it from its isomers and other related compounds.

Key Ions in the Mass Spectrum of this compound
m/zProposed Fragment IonChemical Formula
174/176/178[M]⁺ (Molecular ion)[C₇H₄Cl₂O]⁺
139/1413-Chlorobenzoyl cation[C₇H₄ClO]⁺
111/113Chlorophenyl cation[C₆H₄Cl]⁺
75C₆H₃⁺[C₆H₃]⁺

Integration of Computational Analysis in Structural Confirmation

The structural confirmation of this compound and its derivatives is significantly enhanced by the integration of computational analysis with experimental spectroscopic data, particularly mass spectrometry. Quantum chemical calculations, most notably Density Functional Theory (DFT), have become an indispensable tool for predicting and interpreting molecular properties, including vibrational frequencies and mass spectral fragmentation patterns. asianpubs.orgasianpubs.org

In the context of structural confirmation, computational methods are employed to build a theoretical model of the this compound molecule. This model can then be used to simulate various spectroscopic properties. For instance, DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. asianpubs.orgasianpubs.org These predicted spectra can be compared with experimentally obtained spectra to provide a high degree of confidence in the proposed molecular structure. This approach has been successfully applied to the structural investigation of related compounds, such as o-chlorobenzoyl chloride. asianpubs.orgasianpubs.org

The integration of computational chemistry with mass spectrometry is a particularly powerful approach for structural elucidation. Advanced computational tools, such as Quantum Chemical Electron Ionization Mass Spectrometry (QCEIMS), can predict the mass spectrum of a molecule from first principles. nih.gov This involves calculating the energies of the molecular ion and various fragment ions, thereby predicting the most likely fragmentation pathways and the resulting m/z values and relative intensities.

This predictive capability is invaluable for:

Confirming proposed fragmentation mechanisms: The computationally predicted fragmentation patterns can be compared with the experimental mass spectrum to either confirm or refute proposed fragmentation pathways.

Distinguishing between isomers: Isomeric compounds often exhibit subtle differences in their mass spectra. Computational predictions can help to highlight these differences and aid in the correct identification of a specific isomer.

Identifying unknown compounds: In cases where a reference spectrum is unavailable, a computationally predicted mass spectrum can be a crucial piece of evidence in the identification of a novel or unexpected compound. nih.gov

The synergy between experimental mass spectrometry and computational analysis provides a robust and comprehensive approach to the structural confirmation of this compound and its derivatives. The experimental data provides the real-world measurement, while the computational analysis offers a theoretical framework for its interpretation, leading to a more complete and reliable understanding of the molecule's structure and behavior.

Environmental Fate and Biodegradation Research of Chlorinated Benzoyl Compounds

Microbial Degradation Pathways of Related Chlorinated Benzoates

Chlorinated benzoates can enter the environment as herbicides or as metabolites of other halogenated substances. arizona.edu Extensive evidence demonstrates their biodegradation to carbon dioxide and chloride under both aerobic and anaerobic conditions. arizona.eduresearchgate.net

The microbial breakdown of chlorinated benzoates proceeds through distinct mechanisms depending on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, many taxonomically diverse bacteria can use lower chlorinated benzoates as their sole source of carbon and energy for growth. arizona.eduresearchgate.net The initial attack on the aromatic ring is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate. arizona.eduub.edu This leads to the formation of (chloro)catechols. researchgate.netoup.com These intermediates are then subject to ring cleavage and further metabolism, eventually entering central metabolic pathways like the Krebs cycle. ub.edu Alternative aerobic pathways that proceed via gentisate or protocatechuate instead of chlorocatechol have also been identified, particularly in bacteria isolated from low-oxygen environments. researchgate.netoup.comoup.com These pathways may offer an advantage under hypoxic conditions by avoiding the accumulation of toxic chlorocatechol intermediates. oup.comoup.com

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where the chlorine substituent is removed and replaced by a hydrogen atom. arizona.edu This process requires an electron-donating substrate. arizona.edu Several "halorespiring" bacteria can use chlorobenzoates as electron acceptors to support their growth. arizona.edu For instance, 3-chlorobenzoate (B1228886) can be reductively dechlorinated to benzoate (B1203000), which is then mineralized by other microorganisms in the anaerobic food web. arizona.edu

A variety of bacteria capable of degrading chlorinated benzoates have been isolated and identified from different environments. The specific metabolic pathway utilized often correlates with the microbial species.

Under aerobic conditions, bacteria that degrade 3-chlorobenzoate (3-CBA) have been identified within several genera:

Pseudomonas : Strains like Pseudomonas sp. B13 often utilize the chlorocatechol pathway. oup.com

Alcaligenes : An Alcaligenes sp. (strain L6) isolated under hypoxic conditions was found to degrade 3-CBA via the gentisate or protocatechuate pathway. researchgate.netoup.comresearchgate.net

Caballeronia, Paraburkholderia, and Cupriavidus : These genera were isolated from soil and shown to degrade 3-CBA, with genomic analyses indicating metabolism via the chlorocatechol ortho-cleavage pathway. nih.gov

Bacillus : Bacillus sp. OS13 has been reported to biotransform 3-CBA to protocatechuate. researchgate.net

For anaerobic degradation, key organisms include:

Desulfomonile : Desulfomonile tiedjei is a well-studied bacterium that catalyzes the reductive dechlorination of 3-chlorobenzoate to benzoate. arizona.edu

Rhodopseudomonas : Rhodopseudomonas palustris DCP3 can use 3-CBA as a sole carbon source under anoxic conditions in the presence of light. nih.gov

The table below summarizes key microbial species and their degradation pathways for 3-chlorobenzoate.

Microbial Genus/SpeciesDegradation ConditionKey Metabolic Pathway
Pseudomonas sp.AerobicChlorocatechol Pathway
Alcaligenes sp.Aerobic (especially hypoxic)Gentisate/Protocatechuate Pathway
Caballeronia sp.AerobicChlorocatechol ortho-cleavage
Paraburkholderia sp.AerobicChlorocatechol ortho-cleavage
Cupriavidus sp.AerobicChlorocatechol ortho-cleavage
Desulfomonile tiedjeiAnaerobicReductive Dechlorination
Rhodopseudomonas palustrisAnaerobic (phototrophic)Reductive Dechlorination

The enzymatic processes driving the dechlorination of chlorinated benzoates are central to their biodegradation. In anaerobic pathways, the activation of the benzoate ring via ligation to coenzyme A (CoA) is a critical step.

Benzoyl-CoA reductases (BCRs) are key enzymes in the anaerobic degradation of aromatic compounds. nih.gov These enzymes catalyze the ATP-dependent reduction of benzoyl-CoA and its analogs. nih.gov Research on a 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica demonstrated its ability to catalyze the complete reductive dehalogenation of 3-chlorobenzoyl-CoA to benzoyl-CoA and HCl. nih.gov This reaction proceeds via a 3-chloro-1,5-dienoyl-CoA intermediate, highlighting the enzyme's regioselectivity. nih.gov

In some aerobic bacteria, hydrolytic dehalogenases are involved. For example, 4-chlorobenzoyl-CoA dehalogenase from Pseudomonas sp. CBS-3 catalyzes the replacement of a chlorine substituent with a hydroxyl group. nih.govacs.org Mechanistic studies indicate that an active site carboxylate group (Asp 145) displaces the chloride ion, forming an arylated enzyme intermediate. acs.org This intermediate is then hydrolyzed by a water molecule, a step facilitated by a histidine residue (His 90) acting as a general base. acs.org

Photodegradation Studies in Aqueous Environments

Photodegradation, driven by solar ultraviolet (UV) radiation, represents another significant pathway for the transformation of chlorinated aromatic compounds in aquatic systems.

Studies have investigated the photoinduced degradation of chlorinated benzaldehydes in aqueous solutions using UV light. In one study using UV light with a wavelength of λ = 253.7 nm, the degradation of 2-chlorobenzaldehyde, 3-chlorobenzaldehyde, and 4-chlorobenzaldehyde (B46862) was observed to follow first-order reaction kinetics. researchgate.net The rate constants for degradation varied depending on the position of the chlorine atom. researchgate.net

The table below presents the first-order rate constants for the photodegradation of chlorinated benzaldehydes. researchgate.net

CompoundRate Constant (k) min⁻¹
2-Chlorobenzaldehyde7.45 × 10⁻³
3-Chlorobenzaldehyde3.90 × 10⁻³
4-Chlorobenzaldehyde3.11 × 10⁻²

Data from a study using UV light at λ = 253.7 nm in aerated aqueous solutions. researchgate.net

Other research on related compounds, such as 3-chloro-4-methoxybenzaldehyde, showed that irradiation with tunable monochromatic UV light could induce different processes depending on the wavelength. researchgate.net Irradiation at lower energy (299–302 nm) led to conformational isomerization, while higher-energy irradiation (250 nm) resulted in decarbonylation. researchgate.net

The decomposition of chlorinated benzaldehydes under UV irradiation is associated with the breaking of chemical bonds. The primary mechanism involves the homolytic cleavage of the carbon-chlorine bond, leading to the formation of chloride ions. researchgate.net Formaldehyde has also been identified as a decomposition product. researchgate.net Based on qualitative HPLC analysis, probable reaction mechanisms for the photoinduced degradation have been proposed. researchgate.net At higher energies, decarbonylation (the loss of a carbonyl group) has been observed as a key degradation mechanism for some aromatic aldehydes. researchgate.net

Environmental Persistence and Transformation in Various Media (e.g., Soil, Water)

The environmental fate of 3-chlorobenzoyl chloride is primarily dictated by its high reactivity with water. As an acid halide, it undergoes rapid hydrolysis upon contact with water in the environment to form 3-chlorobenzoic acid (3-CBA). innospk.com Consequently, the persistence and transformation of this compound are intrinsically linked to the environmental behavior of its more stable hydrolysis product, 3-CBA. Research into the environmental fate of chlorinated benzoyl compounds, therefore, tends to focus on the degradation and transformation of 3-CBA in various environmental compartments.

Transformation in Water

In aquatic environments, the initial and most significant transformation of this compound is its conversion to 3-CBA. The subsequent fate of 3-CBA in water is influenced by microbial activity and, in engineered systems, by treatment processes like chlorination and advanced oxidation.

Under anaerobic conditions in the presence of light, the anoxygenic photoheterotroph Rhodopseudomonas palustris DCP3 has been shown to use 3-CBA as a sole source of carbon, leading to its complete degradation and the stoichiometric release of chloride ions. nih.gov This process is tolerant to low oxygen concentrations, suggesting that such bacteria can play a role in the decomposition of these compounds at oxic-anoxic interfaces in aquatic systems. nih.gov

In water treatment contexts, processes involving chlorine and ultraviolet (UV) light can lead to the transformation of chlorinated organic compounds. nih.gov Studies on other benzoyl derivatives, such as the sunscreen agent avobenzone, have shown that chlorinated water and UV light can cause its disintegration into various organic compounds, including phenolic acids, aldehydes, and phenols. wikipedia.org While specific studies on 3-CBA under these advanced oxidation conditions are limited, the reactivity of related compounds suggests a potential pathway for its transformation during water disinfection processes. nih.govnih.gov

Persistence and Biodegradation in Soil

Once hydrolyzed to 3-CBA, the compound's fate in soil is largely governed by microbial degradation. Biodegradation is considered one of the most effective processes for eliminating toxic aromatic compounds from contaminated environments. nih.gov 3-CBA has been utilized as a model compound for studying the microbial degradation of chlorinated aromatic compounds due to its relatively low toxicity compared to substances like PCBs. nih.gov

Several studies have isolated and characterized soil bacteria capable of utilizing 3-CBA as a sole carbon and energy source. nih.gov These microorganisms transform the toxic compound into non-toxic intermediates that can enter central metabolic pathways. nih.gov

Key research findings on the microbial degradation of 3-CBA in soil include:

Isolating Degrading Bacteria: Gram-negative bacteria from the genera Caballeronia, Paraburkholderia, and Cupriavidus have been isolated from soil and shown to possess the ability to degrade 3-CBA. nih.gov

Degradation Rates: Different bacterial strains exhibit varying degradation efficiencies. For instance, in one study, strains of Caballeronia and Paraburkholderia degraded 5 mM of 3-CBA within 20–28 hours, with degradation rates measured at 0.29 mM h⁻¹ and 0.23 mM h⁻¹, respectively. nih.gov

Degradation Pathways: The most common pathway for 3-CBA degradation is via (chloro)catechol. nih.gov This pathway is initiated by a dioxygenase enzyme, which converts 3-CBA to a chlorocatechol intermediate. This intermediate is then typically channeled into the ortho-cleavage pathway for further breakdown. nih.gov

Metabolite Identification: Researchers have identified key metabolites during the degradation process, including chloro-cis,cis-muconate and maleylacetate, confirming the proposed degradation pathways. nih.gov

The persistence of chlorinated aromatic compounds in soil can be variable. Studies on other chemicals like triclocarban (B27905) (TCC) have shown it to be significantly more persistent in biosolids-amended soils than other related compounds. nih.gov Similarly, research on chlorocarbazoles in soil demonstrated that while some dissipation of 3-chlorocarbazole (B1214643) occurred, 3,6-dichlorocarbazole (B1220011) was highly resistant to degradation over a 15-month period. nih.gov This indicates that the structure and degree of chlorination play a significant role in the environmental persistence of these compounds in soil.

Table 1: Research Findings on the Microbial Degradation of 3-Chlorobenzoate (3-CBA) in Soil

Bacterial Strain/GenusDegradation RateTime for Degradation of 5 mM 3-CBAIdentified MetabolitesDegradation PathwaySource
Caballeronia 19CS4-20.29 mM h⁻¹~20 hourschloro-cis,cis-muconate, maleylacetateChlorocatechol ortho-cleavage nih.gov
Paraburkholderia 19CS9-10.23 mM h⁻¹~28 hourschloro-cis,cis-muconate, maleylacetateChlorocatechol ortho-cleavage nih.gov
Cupriavidus 19C60.10 mM h⁻¹> 28 hourschloro-cis,cis-muconate, maleylacetateChlorocatechol pathway (variant) nih.gov

Occupational Safety and Risk Mitigation in Chemical Research and Development

Engineering Controls for Safe Handling in Research Laboratories

Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous chemicals like 3-Chlorobenzoyl chloride. These controls are designed to isolate the hazard from the worker.

Proper ventilation is critical to prevent the accumulation of harmful vapors and mists. All work with this compound must be conducted in a well-ventilated area, specifically within a chemical fume hood aksci.comfishersci.com. Laboratory facilities should be equipped with appropriate exhaust ventilation systems to draw vapors away from the breathing zone of the user feifanchem.com.

Key fume hood protocols include:

Exclusive Use : All transfers, manipulations, and reactions involving this compound should occur exclusively inside a functioning chemical fume hood fishersci.com.

Sash Position : The fume hood sash should be kept as low as possible to maximize capture velocity and provide a physical barrier.

Airflow : Before beginning work, personnel must verify that the fume hood is operating correctly and that airflow is adequate.

Storage : Containers of this compound should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated place, preferably within a designated corrosives area aksci.comdcfinechemicals.comfishersci.com.

Due to its reactivity, particularly with water and moisture, specific containment strategies are required for this compound fishersci.com. The primary goal is to prevent accidental contact with incompatible materials and to contain any potential spills.

Storage and Handling Containment:

Inert Atmosphere : The compound should be stored under an inert gas to protect it from moisture tcichemicals.com.

Secondary Containment : When storing or moving the chemical, secondary containment (e.g., placing the primary container inside a larger, chemically resistant tray or bucket) should be used to contain any potential leaks.

Material Compatibility : Storage containers must be made of corrosive-resistant material with a resistant inner liner tcichemicals.com.

Isolation : Store away from incompatible materials such as strong oxidizing agents, water, and moist air fishersci.com.

Work Practice Controls:

Minimize Quantities : Only the minimum amount of the chemical required for a procedure should be used.

Controlled Environment : Procedures should be designed to avoid the formation of aerosols and mists feifanchem.com.

Spill Preparedness : Spill control materials, such as inert absorbent materials (e.g., sand, diatomaceous earth), should be readily available in the laboratory dcfinechemicals.comfishersci.com. Spills should not be exposed to water fishersci.com.

Personal Protective Equipment (PPE) Selection and Usage Protocols in Research

When engineering controls cannot eliminate all risk of exposure, Personal Protective Equipment (PPE) is required. The selection of PPE must be based on a thorough hazard assessment of the specific tasks being performed with this compound aksci.com.

To prevent respiratory irritation from inhaling vapors or mists, respiratory protection is necessary, particularly if engineering controls are insufficient or during emergency situations aksci.comdcfinechemicals.comchem-iso.com. It is crucial to avoid breathing any dust, fume, gas, mist, vapors, or spray of the substance dcfinechemicals.comcato-chem.com. If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used fishersci.com. For emergencies, such as a significant release, a self-contained breathing apparatus may be required dcfinechemicals.com.

This compound causes severe skin burns and eye damage, making comprehensive barrier protection mandatory fishersci.comtcichemicals.com.

Eye and Face Protection : Chemical splash-resistant safety glasses or goggles with side protection are required at all times aksci.com. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles aksci.comdcfinechemicals.com. All eye and face protection must comply with government standards such as OSHA's 29 CFR 1910.133 or European Standard EN166 aksci.comfishersci.com.

Hand Protection : Chemical-resistant gloves must be worn feifanchem.com. The specific glove material should be selected based on its resistance to this compound and the duration of use aksci.com. Gloves must be inspected for integrity before use and disposed of properly after handling the chemical feifanchem.com.

Body Protection : A lab coat or other protective clothing is necessary to prevent skin contact aksci.comfishersci.com. For larger-scale operations, impervious clothing or a chemical-resistant suit may be required dcfinechemicals.comfeifanchem.com. Contaminated clothing must be removed immediately and washed thoroughly before reuse aksci.comfishersci.comtcichemicals.com.

Table 1: PPE Requirements for this compound
Protection AreaRequired EquipmentStandard/SpecificationRationale
RespiratoryNIOSH/MSHA or EN 149 approved respirator; Self-contained breathing apparatus for emergencies.29 CFR 1910.134, EN 149Prevents respiratory irritation from vapor/mist inhalation aksci.comdcfinechemicals.com.
Eye/FaceChemical splash goggles; Face shield for splash risk.29 CFR 1910.133, EN 166Protects against severe eye damage and burns aksci.comfishersci.comfishersci.com.
HandChemical-resistant gloves.EN ISO 374Prevents severe skin burns upon contact dcfinechemicals.comfeifanchem.com.
BodyProtective clothing (lab coat); Impervious clothing for higher risk.N/AAvoids direct skin contact and contamination of personal clothing fishersci.comfeifanchem.com.

Emergency Response Procedures for Accidental Release or Exposure

In the event of an accident, a swift and correct response is crucial to minimize harm to personnel and the environment.

For any accidental release, the immediate steps are to evacuate personnel to a safe area, ensure adequate ventilation, and eliminate potential ignition sources dcfinechemicals.comfishersci.comfeifanchem.com. The spill should be prevented from entering drains or waterways aksci.comdcfinechemicals.com. Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection dcfinechemicals.com. The spill should be contained and absorbed with an inert, non-combustible material, which is then collected into a suitable, closed container for disposal dcfinechemicals.comfishersci.com.

In case of personal exposure, immediate first aid is critical.

Table 2: First-Aid Measures for Exposure to this compound
Exposure RouteEmergency Procedure
InhalationMove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention aksci.comfishersci.comfeifanchem.com.
Skin ContactImmediately remove all contaminated clothing. Flush skin with large amounts of running water for at least 15 minutes. Seek immediate medical attention aksci.comfishersci.com.
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention aksci.comfishersci.com.
IngestionRinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention aksci.comdcfinechemicals.com.

First Aid Measures for Skin, Eye, and Inhalation Exposure

Immediate medical attention is required following any exposure to this compound, as it can cause severe skin burns, serious eye damage, and respiratory irritation. dcfinechemicals.comchemicalbook.com It is crucial to show the attending physician the safety data sheet for the compound. fishersci.comfishersci.com

Skin Contact: In the event of skin contact, all contaminated clothing and shoes must be removed immediately. fishersci.comcoleparmer.com The affected skin area should be washed immediately with plenty of soap and water for at least 15 minutes. dcfinechemicals.comfishersci.comcoleparmer.com A physician should be called immediately. fishersci.comfishersci.com If skin irritation or a reaction occurs, medical advice is necessary. dcfinechemicals.com Contaminated clothing must be washed thoroughly before being reused. fishersci.comfishersci.comcoleparmer.com The affected area can be covered with a dry, sterile bandage, protecting it from pressure or friction. dcfinechemicals.com

Eye Contact: If this compound enters the eyes, they should be rinsed immediately and cautiously with plenty of water for at least 15 minutes. fishersci.comfishersci.comcoleparmer.com It is important to rinse under the eyelids and to remove contact lenses if present and easy to do so. fishersci.comfishersci.comcoleparmer.com Do not allow the victim to rub their eyes or keep them closed. coleparmer.com Immediate consultation with an ophthalmologist or a poison center/doctor is imperative. dcfinechemicals.comfishersci.comtcichemicals.com

Inhalation: Should a person inhale the substance, they must be removed from the exposure area to fresh air immediately. fishersci.comfishersci.comcoleparmer.com The individual should be kept at rest in a position that is comfortable for breathing. fishersci.comfishersci.com If breathing has ceased or is difficult, artificial respiration should be administered; oxygen may be given if breathing is difficult. fishersci.comfishersci.comcoleparmer.com Mouth-to-mouth resuscitation should not be used if the victim has ingested or inhaled the substance; instead, a pocket mask with a one-way valve or another suitable respiratory medical device should be used. fishersci.comfishersci.comchemicalbook.com Immediate medical attention from a physician or poison center is required. dcfinechemicals.comfishersci.comtcichemicals.com

Ingestion: If swallowed, the mouth should be rinsed. fishersci.comfishersci.com Vomiting should NOT be induced. dcfinechemicals.comfishersci.comfishersci.comcoleparmer.com If the person is conscious and alert, they may be given 2-4 cupfuls of milk or water. coleparmer.com Never give anything by mouth to an unconscious person. dcfinechemicals.comcoleparmer.com Immediate medical attention is necessary. dcfinechemicals.com

First Aid Summary for this compound Exposure
Exposure RouteImmediate Action Required
Skin ContactRemove contaminated clothing immediately. Wash with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. dcfinechemicals.comfishersci.comcoleparmer.com
Eye ContactRinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention. fishersci.comfishersci.comcoleparmer.com
InhalationMove person to fresh air. Provide oxygen or artificial respiration if needed (do not use mouth-to-mouth). Seek immediate medical attention. fishersci.comfishersci.comcoleparmer.com
IngestionRinse mouth. Do NOT induce vomiting. Give water or milk if conscious. Seek immediate medical attention. dcfinechemicals.comfishersci.comfishersci.comcoleparmer.com

Spill Management and Containment Protocols

In the event of a spill, immediate cleanup is necessary, observing all safety precautions. dcfinechemicals.comcoleparmer.com Access to the spill area should be isolated and controlled, with non-essential personnel kept away. uow.edu.au It is important to evacuate personnel to a safe area, keeping them upwind of the spill or leak. fishersci.com

Containment and Cleanup: The first step is to control the source of the spill if possible. uow.edu.au All potential ignition sources in the vicinity should be eliminated, and the area must be ventilated. dcfinechemicals.comuow.edu.au Spills should be contained with a barrier or dike to prevent spreading and runoff into storm sewers or waterways. coleparmer.comuow.edu.auacs.org The spilled liquid should then be absorbed using an inert, non-combustible material such as sand, earth, vermiculite, or cat litter. coleparmer.comacs.org When cleaning, work from the outer edges of the spill toward the center. acs.org

Do not expose the spill to water. fishersci.comfishersci.com The absorbed material should be collected and placed into suitable, closed, and labeled containers for disposal. fishersci.comfishersci.comcoleparmer.comcymitquimica.com Acids may be neutralized with soda ash or sodium bicarbonate. acs.org

Personal Protective Equipment (PPE): Personnel involved in the cleanup must wear appropriate personal protective equipment to avoid any contact with the substance. uow.edu.aucymitquimica.com This includes wearing a self-contained breathing apparatus (SCBA) or an approved respirator, chemical-resistant gloves, protective clothing, and eye/face protection. dcfinechemicals.comfishersci.comcoleparmer.comnj.gov

Decontamination: After the spill has been cleaned up, the affected area and any contaminated equipment must be decontaminated. uow.edu.auacs.org For most spills, conventional cleaning products are adequate for decontamination. acs.org

Spill Management Protocols for this compound
Protocol StepAction
IsolationEvacuate and isolate the area. Remove all ignition sources. dcfinechemicals.comfishersci.comuow.edu.au
Personal ProtectionWear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection. dcfinechemicals.comfishersci.comcoleparmer.com
ContainmentUse dikes or barriers made of inert material to prevent the spread of the liquid. coleparmer.comuow.edu.auacs.org
CleanupAbsorb the spill with inert material (e.g., sand, vermiculite). Do not use water. fishersci.comcoleparmer.comacs.org Place absorbed material in a suitable, closed container for disposal. cymitquimica.com
DecontaminationClean the affected area and equipment thoroughly. uow.edu.auacs.org

Waste Management and Disposal Protocols for Chemical Residues

The disposal of this compound and its residues must be handled in accordance with current local, regional, and national legislation. dcfinechemicals.com Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. coleparmer.com Disposal should be carried out by an approved waste disposal plant or a licensed contractor. fishersci.comfishersci.comcymitquimica.com

The substance should not be dumped into sewers, drains, or waterways. dcfinechemicals.com Waste and empty containers require careful handling and elimination as per official regulations. dcfinechemicals.com Contaminated packaging must be completely emptied before it can be cleaned and potentially reused. dcfinechemicals.com Packaging that cannot be properly cleaned must be disposed of in the same manner as the substance itself. dcfinechemicals.com Non-contaminated packages may be recycled. dcfinechemicals.com

Storage Conditions and Stability Considerations in Research Environments

Storage Conditions: this compound must be stored in a cool, dry, and well-ventilated area. fishersci.comcoleparmer.cominnospk.com It should be kept in a tightly closed, original container. dcfinechemicals.comchemicalbook.comfishersci.comcoleparmer.com The storage area should be designated as a corrosives area. fishersci.comfishersci.com The compound should be stored locked up. dcfinechemicals.comchemicalbook.comfishersci.comfishersci.com It is crucial to protect containers from moisture, direct sunlight (UV radiation), excess heat, and physical damage. dcfinechemicals.comcoleparmer.comcymitquimica.com Storing the substance in corrosive-resistant containers, possibly with a resistant inner liner, is recommended. chemicalbook.comtcichemicals.com It should not be stored in metal containers. fishersci.com

Stability and Incompatibility: The compound is stable at room temperature in closed containers under normal storage and handling conditions. coleparmer.com However, it is incompatible with several substances and conditions should be avoided.

Incompatible Materials: Strong oxidizing agents, acids, bases, alcohols, moisture, aluminum, iron, and other metals. chemicalbook.comfishersci.comfishersci.comcoleparmer.com

Conditions to Avoid: Exposure to moist air or water, as it can react violently and liberate toxic gas. chemicalbook.comfishersci.comfishersci.comcoleparmer.com Strong heating should also be avoided as it can lead to the release of irritating gases and vapors, including hydrogen chloride, carbon monoxide, and carbon dioxide. chemicalbook.comcoleparmer.com

Facilities where this material is stored or used should be equipped with an eyewash station and a safety shower. coleparmer.com

Q & A

Q. What is the standard synthetic route for 3-chlorobenzoyl chloride, and how can reaction efficiency be optimized?

this compound is synthesized via the reaction of 3-chlorobenzoic acid with thionyl chloride (SOCl₂). Key steps include:

  • Reagent Ratios : A 4:1 molar excess of SOCl₂ ensures complete conversion of the carboxylic acid to the acyl chloride.
  • Temperature : Heating under reflux (70–80°C) for 4–6 hours maximizes yield.
  • Workup : Excess SOCl₂ is removed under reduced pressure, yielding the product as a yellow oil with >99% purity.
    Avoiding moisture is critical due to the compound’s rapid hydrolysis. This method achieves a near-quantitative yield (99%) without requiring intermediate purification, enabling direct use in subsequent reactions .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Boiling Point : 223–225°C at atmospheric pressure.
  • Density : 1.367 g/mL at 20°C.
  • Reactivity : Highly electrophilic carbonyl group; reacts vigorously with nucleophiles (e.g., amines, water).
  • Spectroscopic Data : 1^1H NMR (CDCl₃): δ 8.10–7.96 (m, 2H), 7.65 (ddd, 1H), 7.47 (t, 1H). 13^{13}C NMR confirms the acyl chloride structure (δ ~167 ppm for C=O) .

Q. How should this compound be stored to prevent degradation?

  • Moisture Control : Store under inert gas (N₂/Ar) in sealed, desiccated containers.
  • Temperature : Keep at 2–8°C to minimize thermal decomposition.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Hydrolysis generates HCl and 3-chlorobenzoic acid, which can complicate downstream applications .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of m-chloroperoxybenzoic acid (m-CPBA), and what are the critical reaction parameters?

m-CPBA, a key oxidant in Baeyer-Villiger and epoxidation reactions, is synthesized via:

  • Oxidation : React this compound with H₂O₂ in alkaline conditions (NaOH, dioxane solvent).
  • Catalysis : MgSO₄ enhances reaction efficiency by absorbing water.
  • Acidification : Adjust pH to <2 with H₂SO₄ to precipitate m-CPBA.
    Optimization : Excess H₂O₂ (2.5 equiv.) and controlled temperature (0–5°C) prevent overoxidation. Yield and purity depend on rigorous exclusion of moisture .

Q. What kinetic challenges arise during nucleophilic substitutions with this compound, and how can side reactions be mitigated?

  • Competing Hydrolysis : Trace moisture accelerates hydrolysis, forming 3-chlorobenzoic acid. Use molecular sieves or anhydrous MgSO₄ to scavenge water.
  • Byproduct Formation : Over-reaction with amines generates undesired urea derivatives. Limit reaction time (1–2 hours) and employ stoichiometric control.
  • Catalysis : Lewis acids (e.g., FeCl₃) can enhance electrophilicity in Friedel-Crafts acylations, but may require post-reaction quenching to prevent decomposition .

Q. How can spectroscopic methods resolve structural ambiguities in derivatives of this compound?

  • IR Spectroscopy : Confirm acyl chloride presence via C=O stretch at ~1770 cm⁻¹.
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 175.01 for the parent compound).
  • X-ray Crystallography : Resolves regiochemical outcomes in complexes, such as coordination with transition metals (e.g., Pd catalysts in cross-coupling reactions). Discrepancies in 1^1H NMR splitting patterns (e.g., aromatic protons) can indicate steric or electronic effects in substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chlorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.